molecular formula C22H18N2O3S B11573607 N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11573607
M. Wt: 390.5 g/mol
InChI Key: UDITUNXJOHXHSQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, thiophene-2-carboxylic acid, and indole derivatives. The synthesis may involve:

    Amidation: Formation of the amide bond between the acylated indole and 3-methoxyaniline.

    Cyclization: Formation of the indole ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylmethanol)-1H-indol-1-yl]acetamide.

    Substitution: Formation of N-(3-halophenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of the thiophene ring and the methoxy group.
  • Biological Activity : Unique interactions with molecular targets compared to other indole derivatives.

This outline provides a comprehensive overview of This compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H18N2O3S/c1-27-16-7-4-6-15(12-16)23-21(25)14-24-13-18(17-8-2-3-9-19(17)24)22(26)20-10-5-11-28-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

UDITUNXJOHXHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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